(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide
Description
This compound (hereafter referred to as the "target compound") is a (Z)-configured acrylamide derivative featuring a 2-chlorophenyl group, a cyano substituent, and a 4-methylphenyl-substituted oxazole moiety.
Properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-13-6-8-14(9-7-13)20-23-16(12-26-20)10-15(11-22)19(25)24-18-5-3-2-4-17(18)21/h2-10,12H,1H3,(H,24,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSRRQJQBVVIH-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling with the chlorophenyl group: This can be done using coupling reactions like Suzuki or Heck coupling, which require palladium catalysts and specific ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxazole derivatives in targeting specific cancer pathways, which could be relevant for the development of new anticancer agents .
1.2 Estrogen Receptor Modulation
The compound has also been investigated for its role as an estrogen receptor modulator. It has been reported that similar compounds can act as selective estrogen receptor modulators (SERMs), which are useful in treating conditions like breast cancer and osteoporosis. The modulation of estrogen receptors can lead to therapeutic effects while minimizing side effects associated with traditional hormone replacement therapies .
Agricultural Applications
2.1 Pesticide Development
this compound has potential applications in pesticide formulation. Its chemical structure suggests that it may possess insecticidal properties. Research into related compounds has shown effectiveness against various pests, leading to reduced crop damage and increased agricultural yields. Field trials have demonstrated that formulations containing oxazole derivatives can significantly lower pest populations without harming beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and oxazole ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Moieties
The target compound’s 1,3-oxazole core distinguishes it from analogs with coumarin (e.g., compounds 4a–4l in ) or triazole (e.g., ) backbones. Key differences include:
- Oxazole : A five-membered aromatic ring with one oxygen and one nitrogen atom. Enhances metabolic stability and facilitates π-stacking interactions.
- Coumarin : A bicyclic lactone (), associated with anticoagulant or fluorescent properties.
- Triazole : A nitrogen-rich heterocycle () often used in antifungals (e.g., fluconazole analogs).
Table 1: Comparison of Core Structures
Substituent Effects
The 2-chlorophenyl and 4-methylphenyl groups in the target compound influence its electronic and steric properties:
- Chlorine (Cl) : Electron-withdrawing, enhances lipophilicity and membrane permeability.
- Methyl (CH₃) : Electron-donating, increases steric bulk but may reduce solubility.
In contrast, analogs in feature pyrrolidine-carbonyl , methoxy-phenyl , or nitro-phenyl substituents. For example:
Table 2: Substituent Impact on Properties
Stereochemical Considerations
The (Z)-configuration of the target compound’s propenamide chain is critical for its spatial arrangement. Stereoisomerism can drastically alter binding affinity; for example, (E)-isomers may exhibit weaker interactions due to unfavorable steric clashes. While direct data on the target compound’s isomers are lacking, studies on analogous acrylonitriles () suggest that stereochemistry governs their activity against resistant pathogens .
Biological Activity
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and findings from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with malononitrile and a suitable oxazole derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization. Common reagents include piperidine as a base and solvents like ethanol or methanol to facilitate the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups such as the cyano and oxazole moieties enhances its binding affinity and specificity, potentially modulating various cellular pathways. It has been suggested that the compound may act as an inhibitor or modulator affecting processes such as cell proliferation and apoptosis .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. In vitro evaluations revealed that it could induce apoptosis in these cells, suggesting a potential role in cancer therapy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell proliferation |
| HeLa | 18.0 | Modulation of apoptotic pathways |
Other Biological Activities
In addition to its anticancer properties, this compound has shown promising results in other areas:
- Antimicrobial Activity : The compound demonstrated inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory properties by inhibiting key inflammatory mediators .
Case Studies
A notable case study involved the evaluation of this compound's effects on tumor growth in vivo. In a mouse model bearing MCF-7 tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissue, further supporting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide?
The synthesis typically involves multi-step reactions, including substitution, condensation, and cyclization. For example:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing fluorine with pyridylmethoxy in nitrobenzene derivatives) .
- Condensation reactions using cyanoacetic acid and aniline derivatives under condensing agents to form the enamide backbone .
- Oxazole ring formation via cyclization of precursors containing carbonyl and amino groups, often catalyzed by acidic or basic conditions . Purification steps (e.g., recrystallization or chromatography) are critical to isolate the Z-isomer .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing Z/E isomers via coupling constants .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) spectroscopy to identify functional groups (e.g., cyano, amide, oxazole) .
- X-ray crystallography for definitive structural confirmation (see advanced questions) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Single-crystal X-ray diffraction is the gold standard for determining the Z-configuration and spatial arrangement of substituents. The oxazole and enamide moieties often exhibit planar geometry, with bond angles and torsion angles confirming stereochemistry .
- SHELX software (e.g., SHELXL for refinement) is widely used to model electron density maps and validate bond lengths/angles against crystallographic databases .
- Structure validation tools (e.g., PLATON) check for errors in thermal parameters, occupancy, and hydrogen bonding, ensuring reliability .
Q. How can researchers optimize reaction yields while maintaining stereoselectivity?
- Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Flow chemistry enables precise control over reaction kinetics and minimizes side products (e.g., E-isomer formation) by regulating residence time and mixing efficiency .
- In-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation, allowing real-time adjustments .
Q. How to address contradictions between spectroscopic data and computational models?
- Cross-validation with multiple techniques: For example, if NMR suggests a Z-configuration but computational models (DFT) predict E, X-ray crystallography provides definitive evidence .
- Revisiting experimental conditions : Solvent polarity or temperature during NMR analysis may cause dynamic effects (e.g., rotamer interconversion), leading to misinterpretation .
- Advanced computational methods : Time-dependent DFT or molecular dynamics simulations can model solvent effects and thermal motion to align with experimental data .
Q. What strategies validate the biological relevance of structural modifications to this compound?
- Structure-activity relationship (SAR) studies : Systematic substitution at the chlorophenyl or oxazole moiety, followed by assays (e.g., enzyme inhibition), identifies critical pharmacophores .
- Docking simulations : Molecular docking into target protein active sites (e.g., kinases or receptors) predicts binding affinity and guides synthetic priorities .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding energetics, complementing crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
